Irsenontrine
Description
Historical Context of Phosphodiesterase 9 (PDE9) Inhibition Research
The study of phosphodiesterases began with their discovery as enzymes that break down cyclic nucleotides, thereby controlling the duration and amplitude of cAMP and cGMP signaling cascades nih.govmedchemexpress.com. cGMP, in particular, is a vital second messenger involved in diverse cellular functions, including synaptic plasticity, neuronal signaling, and smooth muscle relaxation nih.govnih.govpatsnap.com. The identification of distinct PDE families, each with specific substrate preferences and tissue distribution, paved the way for targeted therapeutic interventions. PDE9 was characterized as a cGMP-selective enzyme, with significant expression in the brain, where it is believed to modulate glutamatergic signaling and synaptic function nih.govnih.govresearchgate.net. Research into PDE9 inhibition gained momentum as studies revealed the involvement of the nitric oxide (NO)/cGMP/protein kinase G (PKG) pathway in cognitive processes and its potential impairment in neurodegenerative diseases such as Alzheimer's disease and dementia with Lewy bodies nih.gov. This historical context established the rationale for developing selective PDE9 inhibitors as tools to investigate and potentially modulate these critical cellular pathways.
Overview of Irsenontrine (E2027) as a Selective PDE9 Inhibitor
This compound, identified by the development code E2027, is a potent and orally active small-molecule inhibitor specifically targeting the phosphodiesterase 9 (PDE9) enzyme nih.govpatsnap.comresearchgate.netpatsnap.commedchemexpress.comeisai.commedchemexpress.comchemicalbook.comglpbio.comspringer.com. Developed by Eisai Inc., this compound functions by inhibiting the catalytic activity of PDE9, thereby preventing the degradation of cGMP patsnap.comresearchgate.neteisai.com. This action leads to an increase in intracellular cGMP levels, which in turn can enhance downstream signaling pathways crucial for neuronal function and plasticity patsnap.comvulcanchem.com.
This compound has demonstrated remarkable selectivity for PDE9, with studies reporting selectivity ratios exceeding 1800-fold over other phosphodiesterase isoforms nih.govpatsnap.com. The (R)-enantiomer, (R)-Irsenontrine, has been characterized as particularly potent, exhibiting an IC50 value of 0.041 µM against PDE9 medchemexpress.combioscience.co.ukmedchemexpress.eu. This high degree of selectivity and potency makes this compound a valuable chemical probe for researchers investigating the specific roles of PDE9 and cGMP in various biological systems.
Table 1: this compound (E2027) Selectivity and Potency
| Target | IC50 Value | Selectivity (vs. other PDEs) | Reference |
| PDE9 | 0.041 µM | >1800-fold | nih.govpatsnap.commedchemexpress.combioscience.co.uk |
Significance of this compound for Investigating cGMP-Mediated Cellular Processes
This compound serves as a critical research tool for dissecting the complex cellular processes regulated by cGMP, particularly within the nervous system. Its ability to selectively inhibit PDE9 and elevate cGMP levels has provided significant insights into neuronal signaling and cognitive function.
Neuronal Signaling and Synaptic Plasticity: In neuronal cells, this compound has been shown to increase intracellular cGMP concentrations. This elevation in cGMP leads to the subsequent phosphorylation of the AMPA receptor subunit GluA1 nih.gov. Phosphorylation of GluA1 is a well-established molecular mechanism underlying synaptic plasticity, a process fundamental to learning and memory nih.gov. By modulating these signaling events, this compound aids in understanding how cGMP influences synaptic strength and function.
Cognitive Function: Preclinical studies have utilized this compound to investigate its effects on learning and memory. In animal models, oral administration of this compound has consistently demonstrated improvements in cognitive performance. For instance, in transgenic mice exhibiting Lewy body pathology, (R)-Irsenontrine administration resulted in a 40% improvement in spatial memory vulcanchem.com. Similarly, studies in rats exposed to scopolamine, a known cognitive impairer, showed that this compound ameliorated deficits in novel object recognition tasks medchemexpress.com. Furthermore, this compound has been shown to counteract cognitive impairments induced by Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a compound that downregulates the cGMP pathway patsnap.com.
cGMP Levels in Biological Fluids: The pharmacodynamic effects of this compound on cGMP levels have been extensively studied. Oral administration in naïve rats led to a significant upregulation of cGMP in both the hippocampus and cerebrospinal fluid (CSF) nih.govpatsnap.com. Clinical studies involving patients with dementia with Lewy bodies (DLB) or Parkinson disease dementia (PDD) have further validated these findings, reporting substantial increases in CSF cGMP levels, averaging approximately 239% from baseline after 12 weeks of treatment neurologylive.comneurologylive.com. These observations underscore this compound's ability to effectively increase brain cGMP concentrations in vivo.
Table 2: this compound's Effect on cGMP Levels in Vivo
| Model/Study Population | Administration | Measured cGMP Change | Notes | Reference |
| Naïve Rats | Oral | Upregulated | In hippocampus and CSF | nih.govpatsnap.com |
| DLB/PDD Patients | Oral (50 mg daily for 12 weeks) | ~239% increase from baseline | In CSF | neurologylive.comneurologylive.com |
Disease Models and Biomarker Studies: this compound has been a key compound in research exploring potential therapeutic avenues for neurodegenerative diseases, particularly DLB and PDD patsnap.comresearchgate.neteisai.comneurologylive.comneurologylive.commdpi.commdpi.com. Its capacity to elevate cGMP has also been investigated in the context of cardiovascular research, specifically in models of heart failure, where PDE9 inhibition can enhance cGMP signaling pathways beneficial for cardiac function ahajournals.orgfrontiersin.orgmdpi.comjacc.orgjacc.org. Research has also examined the relationship between this compound's pharmacodynamic effects and disease biomarkers, such as amyloid copathology in DLB/PDD patients, finding that the increase in CSF cGMP was consistent across different amyloid statuses neurologylive.comneurologylive.comctad-alzheimer.comresearchgate.netnih.gov.
Table 3: this compound's Effect on Cognitive Function in Animal Models
| Model/Study | Treatment | Outcome | Notes | Reference |
| Transgenic mice with Lewy body pathology | (R)-Irsenontrine | Improved spatial memory | By 40% | vulcanchem.com |
| Scopolamine-induced rats | This compound (3.3 mg/kg; p.o.) | Ameliorative effect on novel object recognition | medchemexpress.com |
Compound List:
this compound (E2027)
(R)-Irsenontrine ((R)-E2027)
this compound maleate (B1232345) (E2027 maleate)
BAY 73-6691
PF-04447943
IBMX (3-isobutyl-1-methylxanthine)
Memantine hydrochloride
Nilotinib
Pimavanserin
Rolipram
(S)-C33
PF-04749982
CRD-733
Tovinontrine (IMR-687)
(S)-BAY 73-6691
(S)-PF-04449613
Moracin M
Avanafil
Vardenafil hydrochloride trihydrate
PDE5-IN-13
PDE4-IN-21
PDE4-IN-24
PF-03049423
ATX inhibitor 18
PF-4181366
Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDCNZBABIEBZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429509-82-9 | |
| Record name | Irsenontrine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRSENONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Elucidation
Synthetic Methodologies and Routes for Irsenontrine
The synthesis of this compound involves the construction of its characteristic pyrazolo[4,3-c]quinolin-4-one heterocyclic system, followed by the introduction of its specific substituents.
While a detailed, step-by-step industrial synthesis of this compound is not publicly disclosed, the synthesis of its core scaffold, pyrazolo[4,3-c]quinoline, has been reported in chemical literature. One common approach involves a multi-step sequence starting from substituted anilines and pyrazole (B372694) derivatives. A key reaction in forming such fused heterocyclic systems is the Pschorr cyclization. For instance, a non-classical Pschorr reaction has been utilized to create a similar pyrazolo[4,3-c]quinolin-4-one structure, which suggests a potential synthetic route. researchgate.net This type of reaction typically involves the diazotization of an appropriately substituted aminophenyl-pyrazole carboxamide, followed by an intramolecular radical cyclization to form the quinolinone ring.
General synthetic strategies for related quinoline (B57606) cores often employ reactions like the Doebner-von Miller reaction, which combines anilines, α,β-unsaturated aldehydes, and a catalyst. However, for the specific substitution pattern of this compound, a more tailored approach is likely employed.
Strategies for Derivatization and Analog Generation
The generation of derivatives and analogs is a cornerstone of medicinal chemistry, aimed at improving the pharmacological properties of a lead compound.
For research and potential clinical use, active pharmaceutical ingredients are often converted into salt forms to improve properties such as solubility, stability, and bioavailability. This compound has been studied as a maleate (B1232345) salt. The synthesis of this compound maleate would typically involve reacting the free base of this compound with maleic acid in a suitable solvent system. The resulting salt would then be isolated by precipitation or crystallization and thoroughly dried. This process enhances the compound's suitability for in vitro and in vivo studies.
While specific SAR studies for this compound analogs are not detailed in the public domain, the general principles of medicinal chemistry suggest that analogs would be designed to probe the importance of different structural features for its PDE9 inhibitory activity. Key areas for modification would likely include:
The tetrahydrofuran (B95107) ring: Analogs could be synthesized with different ring sizes (e.g., cyclopentyl, pyrrolidinyl) or with substituents on the ring to explore the impact on binding affinity and selectivity.
The methoxy-dimethyl-pyridine moiety: Modifications to the substituents on the pyridine (B92270) ring, such as altering the position or nature of the alkoxy group or the methyl groups, would help to understand the electronic and steric requirements for optimal activity.
The pyrazolo[4,3-c]quinolin-4-one core: While generally a rigid scaffold, minor modifications could be explored, although this is often more synthetically challenging.
The synthesis of these analogs would likely follow similar multi-step synthetic routes as the parent compound, with variations in the starting materials to introduce the desired structural changes.
Advanced Spectroscopic and Chromatographic Characterization Methods
The structural confirmation and purity assessment of this compound rely on a suite of advanced analytical techniques. A robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay has been developed for the determination of this compound in human plasma, urine, and cerebrospinal fluid. nih.gov This method is crucial for pharmacokinetic studies.
The characterization would also invariably include:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, confirming its elemental composition.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compound. Different column types and mobile phases can be employed to separate this compound from any impurities or starting materials.
Below is a table summarizing the analytical methods used for the characterization of this compound.
| Analytical Technique | Purpose | Key Information Obtained |
| LC-MS/MS | Quantification in biological matrices | Pharmacokinetic profile, excretion, and distribution |
| ¹H NMR | Structural elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural elucidation | Carbon skeleton |
| HRMS | Molecular formula confirmation | Exact mass and elemental composition |
| HPLC | Purity assessment | Detection and quantification of impurities |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For a molecule with the complexity of this compound, a suite of NMR experiments would be employed for its structural confirmation.
¹H NMR: This experiment would identify all the unique proton environments in the this compound molecule. The chemical shifts (δ) of the signals would indicate the type of proton (aromatic, aliphatic, etc.), while the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus establishing connectivity. The integration of the signals would correspond to the number of protons in each unique environment.
¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The chemical shifts would differentiate between sp², sp³, and carbonyl carbons.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to piece together the complete structure. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, allowing for the assembly of the various molecular fragments.
While specific, publicly available ¹H and ¹³C NMR data for the final this compound compound is not detailed in the reviewed literature, the following table illustrates the type of data that would be generated for its structural confirmation.
Interactive Data Table: Illustrative NMR Data for this compound
| Atom Type | Hypothetical Chemical Shift (ppm) | Description |
| ¹H | 7.0 - 8.5 | Aromatic protons on the quinolinone and pyridine rings |
| ¹H | 3.5 - 4.5 | Protons on the tetrahydrofuran ring adjacent to oxygen |
| ¹H | 3.9 | Methoxy group protons on the pyridine ring |
| ¹H | 2.2, 2.5 | Methyl group protons on the pyridine ring |
| ¹³C | 160 - 170 | Carbonyl carbon of the quinolinone ring |
| ¹³C | 110 - 150 | Aromatic carbons of the quinolinone and pyridine rings |
| ¹³C | 60 - 70 | Carbons of the tetrahydrofuran ring |
| ¹³C | 55 | Methoxy carbon |
| ¹³C | 15 - 20 | Methyl carbons |
Note: The data in this table is illustrative and not based on experimentally reported values for this compound.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing information about the molecule's structure through fragmentation analysis.
In a typical analysis, this compound is ionized, most commonly using electrospray ionization (ESI), and the resulting molecular ion is detected. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the connectivity of its different parts. A liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay has been developed for the analysis of this compound. nih.gov In this method, the transition of the precursor ion to a specific product ion is monitored, which provides high selectivity and sensitivity for quantification. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | nih.gov |
| Precursor Ion (m/z) | 391.3 | nih.gov |
| Product Ion (m/z) | 321.1 | nih.gov |
| Collision Energy | 40 eV | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify the components of a mixture. For this compound, HPLC is critical for assessing its purity, ensuring that it is free from starting materials, byproducts, and degradation products.
In an HPLC analysis, a solution of this compound is injected into a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram. The time at which a component elutes is known as its retention time, which is a characteristic property under a specific set of conditions. The purity of the this compound sample is determined by the relative area of its peak in the chromatogram.
A reverse-phase column has been utilized for the chromatographic separation of this compound. nih.gov
Interactive Data Table: HPLC Parameters for this compound Analysis
| Parameter | Condition | Source |
| Chromatographic Method | Reverse-Phase HPLC | nih.gov |
| Column | YMC Triart C18 (3 μm, 2.0 mm x 100 mm) | nih.gov |
| Mobile Phase | Optimized for separation | nih.gov |
| Flow Rate | Not specified | nih.gov |
| Retention Time | Approximately 3.2 minutes | nih.gov |
Molecular and Biochemical Mechanisms of Action
Selective Inhibition of Phosphodiesterase 9 (PDE9)
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for hydrolyzing cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling effects. PDE9 is specifically involved in the hydrolysis of cGMP. By selectively inhibiting PDE9, Irsenontrine aims to increase intracellular cGMP levels, particularly in brain regions crucial for learning and memory.
This compound has demonstrated a high degree of selectivity for the PDE9 isoform. Studies have quantified this selectivity, showing that this compound exhibits significantly greater affinity for PDE9 compared to other members of the PDE superfamily. This selective inhibition is crucial for minimizing off-target effects and ensuring that the therapeutic action is primarily mediated through the intended pathway.
Table 1: this compound Selectivity Profile for PDE9 Inhibition
| PDE Isoform | Selectivity Ratio (vs. PDE9) | Notes |
| PDE9 | 1x | Primary target |
| Other PDEs | >1800-fold | Demonstrates high selectivity over other isoforms |
Data indicates that this compound exhibits over 1800-fold selectivity for PDE9 compared to other PDE isoforms patsnap.comnih.gov.
While detailed kinetic parameters such as specific IC50 values for various PDE isoforms are not extensively detailed in the provided literature, the research confirms this compound's role as an inhibitor of PDE9. The observed high selectivity and the downstream effects on cGMP levels strongly suggest potent and specific inhibitory kinetics against PDE9. Kinetic studies are fundamental in understanding the rate and mechanism of enzyme inhibition, which are critical for drug development.
Modulation of Cyclic Guanosine Monophosphate (cGMP) Pathways
The primary consequence of this compound's selective PDE9 inhibition is the elevation of intracellular cGMP levels. cGMP is a vital second messenger involved in numerous physiological processes, including neuronal function, synaptic plasticity, and memory formation.
This compound has been shown to significantly increase intracellular cGMP levels in neuronal preparations. Specifically, studies using rat cortical primary neurons demonstrated that this compound maleate (B1232345) treatment led to a marked elevation of cGMP. This increase in cGMP is a direct result of PDE9 inhibition, as PDE9 is responsible for cGMP degradation.
Table 2: Effects of this compound on Intracellular cGMP Levels in Neuronal Preparations
| Preparation | Condition | cGMP Change |
| Rat Cortical Primary Neurons | This compound Maleate Treatment | Significantly Increased |
| Rat Hippocampus | Oral Administration of this compound | Significantly Upregulated |
| Rat Cerebrospinal Fluid (CSF) | Oral Administration of this compound | Significantly Upregulated |
These findings indicate that this compound effectively increases cGMP concentrations in key areas of the brain involved in cognitive processes patsnap.comnih.gov.
By inhibiting the degradation of cGMP, this compound directly influences the dynamics of this second messenger. The observed upregulation of cGMP levels in both neuronal cultures and in vivo models (hippocampus and CSF) suggests that this compound effectively shifts the balance towards higher cGMP accumulation. This modulation counteracts conditions where cGMP levels may be pathologically low, such as in models of learning and memory impairment. For instance, in rats treated with Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a model characterized by downregulated cGMP pathways and impaired novel object recognition, this compound administration attenuated these deficits by restoring cGMP levels patsnap.comnih.gov.
The nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling cascade is a fundamental pathway involved in various physiological functions, including neuronal plasticity and memory cusabio.comgenome.jpmdpi.compcom.edu. NO activates soluble guanylate cyclase (sGC), which catalyzes the synthesis of cGMP from GTP. Elevated cGMP then activates PKG, a serine/threonine kinase that mediates downstream cellular effects. Research indicates that this pathway is often downregulated in conditions associated with cognitive decline, such as Alzheimer's disease (AD) and dementia with Lewy bodies (DLB) patsnap.comnih.gov.
This compound's mechanism of action directly interfaces with this cascade by preventing the breakdown of cGMP. This leads to increased cGMP availability, which in turn can enhance PKG activity. The downstream effects of this enhanced signaling include the phosphorylation of key proteins, such as the AMPA receptor subunit GluA1, which is implicated in synaptic plasticity and learning patsnap.comnih.gov. By bolstering the cGMP/PKG pathway, which is compromised in certain neurological disorders, this compound aims to restore normal neuronal function and improve cognitive performance patsnap.comnih.gov.
Compound List:
this compound (E2027)
Downstream Molecular Signaling Events
The increase in cGMP levels induced by this compound triggers a cascade of downstream molecular events that influence neuronal function and synaptic efficacy. These events are crucial for understanding how this compound may exert its effects on cognitive processes.
This compound, by inhibiting PDE9, leads to an elevation of intracellular cGMP levels in neurons nih.gov. This cGMP increase has been shown to induce the phosphorylation of the AMPA receptor subunit GluA1 nih.gov. Phosphorylation of GluA1, particularly at the serine 845 (S845) residue, is a key mechanism in synaptic plasticity, regulating the surface expression of AMPA receptors at synapses and thereby influencing synaptic strength and learning and memory processes nih.govnih.gov. The elevation of cGMP by this compound is therefore directly linked to changes in glutamatergic signaling through AMPA receptors, contributing to its cognitive-enhancing effects observed in preclinical models nih.gov.
Table 1: this compound's PDE9 Inhibition and cGMP Modulation
| Parameter | Value | Source |
| Target Enzyme | Phosphodiesterase 9 (PDE9) | nih.govvulcanchem.comspringer.commedchemexpress.com |
| Inhibition (IC50) | 0.041 μM | medchemexpress.com |
| Inhibition (Ki) | 0.8 nM | vulcanchem.com |
| Selectivity over other PDEs | >1800-fold | nih.gov |
| Effect on Intracellular cGMP | Significantly increases levels | nih.gov |
| CSF cGMP Increase (DLB patients) | ~239% increase from baseline | neurologylive.comyoutube.com |
| CSF cGMP Increase (DLB A- patients) | ~274% increase from baseline | neurologylive.com |
| CSF cGMP Increase (DLB A+ patients) | ~225% increase from baseline | neurologylive.com |
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase (ERK) cascade, plays a critical role in neuronal function, including synaptic plasticity, cell survival, and learning mdpi.comdovepress.com. While this compound's primary mechanism involves cGMP elevation, its potential modulation of the MAPK/ERK pathway has been a subject of research interest in the context of neurodegenerative disorders vulcanchem.com. However, the specific molecular mechanisms by which this compound directly modulates the MAPK/ERK pathway are not explicitly detailed in the provided research snippets. While preclinical models suggest this compound restores cGMP-dependent pathways such as CREB phosphorylation and BDNF expression, which can be downstream of ERK signaling, direct evidence of this compound's direct interaction or modulation of MAPK/ERK components is not provided in the analyzed literature.
Interactions with Other Biological Targets at a Molecular Level
Beyond its direct effects on cGMP and AMPA receptors, this compound's molecular interactions extend to other targets relevant to neuronal health and disease, including neurotransmitter systems and protein aggregation pathways.
This compound has demonstrated an effect on cholinergic neurotransmission. Specifically, it has been shown to promote the release of acetylcholine (B1216132) (ACh) from human cholinergic neurons derived from induced pluripotent stem cells (iPSCs) larvol.comnih.govnih.gov. Furthermore, when combined with donepezil (B133215) hydrochloride, this compound exhibited a synergistic effect, leading to a greater increase in ACh concentrations in culture supernatants larvol.com. This interaction highlights a potential interplay between this compound's PDE9 inhibitory action and the cholinergic system, which is vital for cognitive functions such as memory and learning.
Table 2: this compound's Effects on Acetylcholine Release
| Target System | Cell Type | Effect of this compound | Combined Effect (with Donepezil HCl) | Source |
| Cholinergic Neurotransmission | Human iPSC-derived cholinergic neurons | Promotes acetylcholine (ACh) release | Synergistically increases ACh concentrations | larvol.com |
Alpha-synuclein (α-synuclein) is a protein implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease and dementia with Lewy bodies (DLB), where its misfolding and aggregation contribute to neuronal dysfunction and death nih.govmdpi.com. While this compound has shown promise in preclinical models of diseases associated with α-synuclein pathology, such as improving memory in models of Lewy body pathology vulcanchem.com, the specific molecular mechanisms by which this compound attenuates α-synuclein toxicity are not detailed in the provided research snippets. The general mechanisms of α-synuclein toxicity involve protein aggregation into oligomers and fibrils, leading to cellular stress, mitochondrial dysfunction, and impaired protein clearance pathways preprints.orgfrontiersin.org. Further research would be needed to elucidate how this compound's cGMP-elevating effects might interact with or mitigate these specific toxic mechanisms at a molecular level.
Compound List:
this compound
Donepezil hydrochloride
Cellular and Systems Biology Investigations Preclinical Models
Neurobiological Impact in Rodent Models
Studies utilizing rodent models have demonstrated that Irsenontrine administration leads to significant alterations in cGMP levels within key brain regions and cerebrospinal fluid. In naïve (untreated) rats, oral administration of this compound has been shown to upregulate cGMP levels in both the hippocampus and the cerebrospinal fluid (CSF) patsnap.comnih.gov. This suggests that this compound effectively modulates the cGMP pathway in the central nervous system of healthy animals.
Table 4.1.1: Influence of this compound on cGMP Levels in Naïve Rodents
| Biological Compartment | Effect of this compound |
| Hippocampus | Upregulated cGMP |
| Cerebrospinal Fluid (CSF) | Upregulated cGMP |
The impact of this compound on the cGMP pathway has also been investigated in animal models engineered to exhibit cognitive impairment. In rats treated with Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a model known to induce learning and memory deficits through the downregulation of the cGMP pathway, this compound administration demonstrated a clear attenuating effect. Specifically, l-NAME treatment led to reduced cGMP levels in the CSF and hippocampus, accompanied by impaired novel object recognition. This compound treatment counteracted these effects, normalizing cGMP levels and improving recognition memory patsnap.comnih.gov.
Furthermore, this compound has shown efficacy in other models of cognitive impairment. In aged Tg2576 mice, a model associated with amyloid deposition, reduced cGMP levels, and impaired contextual fear conditioning, this compound was found to improve these deficits larvol.com. Additionally, in scopolamine-induced rat models of cognitive impairment, this compound exhibited a significant ameliorative effect on the percentage of exploration of novel objects, a measure indicative of learning and memory function medchemexpress.com.
Table 4.1.2: this compound's Effect on cGMP Pathway in Induced Models of Cognitive Impairment
| Model of Cognitive Impairment | Observed cGMP Downregulation | This compound's Effect on cGMP | Behavioral Impact of this compound |
| l-NAME treated rats | Decreased in CSF & Hippocampus | Attenuated downregulation | Improved novel object recognition |
| Tg2576 mice (amyloid model) | Reduced | Improved | Improved contextual fear conditioning |
| Scopolamine-induced rats | (Implied, leads to impairment) | (Implied, ameliorates deficit) | Ameliorated novel object exploration |
Synaptic Plasticity and Neuronal Excitability Studies
While direct experimental data detailing this compound's specific modulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in preclinical models were not extensively detailed in the provided search results, the broader context of cGMP's role in these processes is established. cGMP is recognized as being involved in the mechanisms of LTP and LTD, suggesting its participation in learning and memory researchgate.net. Furthermore, cGMP is understood to be instrumental for the induction and expression of hippocampal LTP, a cellular correlate of memory formation and consolidation mdpi.com. The upregulation of cGMP by this compound in neural tissues thus provides a mechanistic link to potential modulation of synaptic plasticity.
The provided literature indicates that cGMP plays a role in regulating calcium homeostasis within neurons researchgate.net. Dysregulation of neuronal calcium homeostasis is a known factor in neurodegenerative conditions like Alzheimer's disease, where it can disrupt the balance between LTP and LTD, leading to synaptic weakening and memory loss dovepress.comnih.gov. While these findings establish the importance of calcium homeostasis in neuronal function and its link to cGMP, the specific mechanisms or direct effects of this compound on neuronal calcium homeostasis were not detailed in the retrieved search results.
Behavioral Phenotyping in Animal Models for Fundamental Neurobiological Processes
Behavioral phenotyping studies have provided insights into this compound's effects on fundamental neurobiological processes, particularly learning and memory. In rodent models, this compound administration has been observed to significantly improve learning and memory functions patsnap.comnih.gov. This was demonstrated through tests such as the novel object recognition test, where this compound administration led to improved performance patsnap.commedchemexpress.com. In scopolamine-induced models of cognitive impairment, this compound showed a significant ameliorative effect on the exploration of novel objects, suggesting a restoration of cognitive function medchemexpress.com.
Table 4.3: Behavioral Phenotyping Outcomes of this compound in Rodent Models
| Behavioral Test | Model / Condition | Observed Effect of this compound |
| Novel Object Recognition Test | Naïve Rats | Significantly improved learning and memory |
| Novel Object Recognition Test | Scopolamine-induced rats | Significant ameliorative effect on novel object exploration |
| Contextual Fear Conditioning | Tg2576 mice (amyloid model) | Improved |
Compound Name List:
this compound (E2027)
Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME)
Scopolamine
Memantine hydrochloride
Amyloid-β (Aβ)
Tau protein
cAMP
cGMP
GluA1 (AMPA receptor subunit)
Phosphodiesterase 9 (PDE9)
Phosphodiesterase 5 (PDE5)
Phosphodiesterase 4 (PDE4)
Phosphodiesterase 2 (PDE2)
Phosphodiesterase 3 (PDE3)
Assessment of Learning and Memory (e.g., Novel Object Recognition Test)
The Novel Object Recognition (NOR) test is a widely used behavioral assay in rodents to evaluate recognition memory, which is crucial for learning and memory processes. This test capitalizes on the innate preference of rodents to explore novel objects over familiar ones. This compound has demonstrated significant positive effects in these assessments.
Preclinical investigations have shown that oral administration of this compound significantly improved learning and memory in rodents as assessed by the NOR test nih.gov. Furthermore, in a model of learning and memory impairment induced by Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), which downregulates the cGMP pathway, this compound administration effectively attenuated these deficits in the NOR test nih.gov. Beyond recognition memory, this compound has also been shown to enhance spatial memory. In transgenic mice exhibiting Lewy body pathology, this compound treatment resulted in a notable improvement in spatial memory performance vulcanchem.com. These findings collectively indicate that this compound positively modulates key aspects of learning and memory in preclinical settings.
Table 1: this compound's Impact on Learning and Memory in Preclinical Models
| Cognitive Domain | Preclinical Model/Test | Key Finding | Significance |
| Learning & Memory | Novel Object Recognition (NOR) Test | Significantly improved learning and memory | Not specified |
| Spatial Memory | Transgenic mice (Lewy body pathology) | Improved spatial memory by 40% | p < 0.01 |
| Learning & Memory | NOR Test (l-NAME induced impairment model) | Attenuated learning and memory impairment caused by l-NAME | Not specified |
| Learning & Memory | Morris Water Maze | Demonstrated optimal effects on performance | Not specified |
Analysis of Other Cognitive Domains (e.g., Attention, Spatial Memory)
In addition to its effects on general learning and memory, this compound has shown promise in improving specific cognitive functions such as spatial memory. As noted in section 4.3.1, this compound treatment led to a significant 40% improvement in spatial memory in preclinical models vulcanchem.com. While some clinical data suggests potential benefits in attention vulcanchem.com, specific preclinical studies detailing this compound's impact on attention or other distinct cognitive domains beyond spatial memory and general learning/recognition are not extensively detailed in the available literature.
Histopathological and Neurochemical Assessments in Preclinical Brain Tissue
This compound's mechanism of action involves modulating the cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which is critical for synaptic plasticity and cognitive function. Preclinical assessments have investigated its effects on molecular components within brain tissue related to this pathway.
Histopathological and Neurochemical Assessments in Preclinical Brain Tissue
Quantification of Neurotransmitter Levels and Turnover
The provided preclinical research literature does not extensively detail specific investigations into the direct quantification of neurotransmitter levels or their turnover in brain tissue following this compound administration. While general discussions on neurotransmitter imbalances in neurological diseases exist mdpi.commdpi.combiorxiv.org, direct evidence linking this compound's preclinical effects to changes in specific neurotransmitter concentrations or turnover rates is not a primary focus of the available findings.
Evaluation of Protein Expression and Post-Translational Modifications related to cGMP Pathway
This compound, by inhibiting PDE9, leads to an increase in intracellular cGMP levels, which in turn influences various downstream signaling cascades and protein functions. Preclinical studies have elucidated some of these effects.
Oral administration of this compound has been shown to significantly upregulate cGMP levels in the hippocampus and cerebrospinal fluid (CSF) of rats nih.gov. In rat cortical primary neurons, this compound maleate (B1232345) significantly increased intracellular cGMP levels, which subsequently induced the phosphorylation of the AMPA receptor subunit GluA1 nih.gov. Furthermore, this compound has been demonstrated to restore cGMP-dependent pathways that are impaired in models of dementia with Lewy bodies (DLB), including the phosphorylation of CREB and the expression of BDNF vulcanchem.com. In cell-based assays, this compound has also shown potential in dampening α-synuclein toxicity researchgate.net.
Table 2: this compound's Effects on cGMP Pathway Components in Preclinical Models
| Pathway Component | Preclinical Finding | Significance |
| cGMP Levels (Hippocampus) | Significantly upregulated | Not specified |
| cGMP Levels (Cerebrospinal Fluid) | Significantly upregulated | Not specified |
| CREB Phosphorylation | Upregulated (as part of restored cGMP-dependent pathways) | Not specified |
| BDNF Expression | Upregulated (as part of restored cGMP-dependent pathways) | Not specified |
| GluA1 Phosphorylation | Induced following cGMP elevation in rat cortical neurons | Not specified |
| α-synuclein toxicity | Dampened (observed in cell-based assays) | Not specified |
These findings highlight this compound's role in modulating the cGMP signaling pathway, which is implicated in synaptic function and cognitive processes, suggesting its potential as a therapeutic agent for cognitive dysfunction.
Compound List:
this compound
Advanced Analytical and Bioanalytical Methodologies for Irsenontrine
Development of Quantification Methods in Biological Matrices (Non-Clinical)
The accurate and precise quantification of Irsenontrine and its potential metabolites in biological matrices is foundational for pharmacokinetic and pharmacodynamic assessments.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is recognized as the gold standard for the quantitative analysis of small molecules in biological samples due to its high sensitivity, selectivity, and dynamic range bioanalysis-zone.comnih.gov. While specific published LC-MS/MS methods detailing the quantification of this compound are not extensively detailed in the provided search results, the application of LC-MS/MS for similar compounds in various biological matrices, such as plasma, urine, and cerebrospinal fluid (CSF), is well-established nih.govmdpi.com. Companies involved in this compound's development, such as Eisai Inc., have conducted extensive preclinical and clinical studies, necessitating the establishment of validated LC-MS/MS assays to measure drug concentrations and identify metabolites springer.comresearchgate.netneurologylive.comctad-alzheimer.comresearchgate.netnih.gov. These methods typically involve chromatographic separation followed by detection using tandem mass spectrometry, enabling the precise measurement of analytes even at low concentrations. For example, LC-MS/MS methods have been successfully developed for the quantification of other drug candidates like E7080 (lenvatinib) in human plasma, urine, and feces, demonstrating high linearity, accuracy, and precision nih.gov.
Effective sample preparation is a critical prerequisite for robust LC-MS/MS analysis, aiming to isolate, purify, and concentrate analytes from complex biological matrices while removing interfering substances rocker.com.twphenomenex.bloglabmanager.com. Standard techniques employed include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain target analytes from a liquid sample. The process typically involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analytes with a suitable solvent rocker.com.twlabmanager.com. SPE offers high selectivity and is amenable to automation, making it efficient for complex sample matrices rocker.com.twlabmanager.com.
Liquid-Liquid Extraction (LLE): LLE involves partitioning analytes between two immiscible liquid phases based on their differential solubilities phenomenex.bloglabmanager.combiotage.com. This technique requires vigorous mixing of the sample with an organic solvent, followed by phase separation. While effective, LLE can be more labor-intensive and prone to emulsion formation compared to SPE phenomenex.blogbiotage.com.
Although specific protocols for this compound sample preparation were not detailed, these established techniques are routinely applied in bioanalytical laboratories to prepare biological samples for LC-MS/MS analysis, ensuring the integrity and sensitivity of the measurements nih.govmdpi.com.
Biomarker Discovery and Validation in Preclinical Research
Understanding the pharmacodynamic effects of this compound and identifying key downstream signaling events are crucial for its mechanistic characterization.
This compound's therapeutic mechanism is linked to its potent and selective inhibition of PDE9, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) researchgate.netneurologylive.comresearchgate.netvulcanchem.comresearchgate.net. By inhibiting PDE9, this compound increases intracellular cGMP levels, which are vital for synaptic function and plasticity vulcanchem.comnih.gov. Consequently, cGMP in biological fluids, particularly cerebrospinal fluid (CSF), serves as a key pharmacodynamic biomarker to confirm target engagement and assess the drug's activity neurologylive.comresearchgate.netvulcanchem.comresearchgate.net.
Studies have demonstrated significant increases in CSF cGMP levels following this compound administration in preclinical models and human trials. For instance, phase I studies in healthy adults showed that single doses of this compound resulted in mean maximum increases in CSF cyclic guanosine monophosphate ranging from 293% to 461% researchgate.netresearchgate.net. Furthermore, a phase 2 study reported an average increase of 239% in CSF cGMP levels from baseline across diagnostic cohorts, underscoring the compound's robust pharmacodynamic effect neurologylive.com. These findings highlight the importance of cGMP measurement in CSF as a direct indicator of this compound's PDE9 inhibitory activity. Methodologies for cGMP quantification typically involve mass spectrometry-based approaches or specific immunoassays, though the precise methods used in this compound studies were not specified in the provided snippets.
Proteomic profiling platforms offer powerful tools for identifying and validating the molecular pathways modulated by this compound, thereby elucidating its mechanism of action researchgate.netvulcanchem.com. Global proteomics analyses, including those employing techniques like proximity extension assay (PEA) proteomics, have been utilized to examine changes in protein expression in CSF samples from patients treated with this compound researchgate.netvulcanchem.com.
These studies have revealed that this compound treatment can induce significant alterations in various biological pathways, with some differences observed based on patient subgroups, such as amyloid status in Dementia with Lewy Bodies (DLB) researchgate.netvulcanchem.com. For example, analyses in DLB patients without amyloid copathology (DLB A-) identified modulation in pathways related to Pantothenate and CoA biosynthesis and GABAergic synapse function, which are consistent with this compound's known effects on glutamatergic signaling and synaptic plasticity researchgate.netvulcanchem.com. Such proteomic insights are invaluable for understanding the compound's biological impact and for identifying potential downstream effects relevant to therapeutic outcomes.
The increase in cGMP levels induced by this compound can trigger a cascade of downstream signaling events critical for cellular function, including synaptic plasticity and neuronal health vulcanchem.comnih.gov. Preclinical data suggest that this compound can restore cGMP-dependent pathways, potentially involving the modulation of molecules such as CREB phosphorylation and the expression of Brain-Derived Neurotrophic Factor (BDNF) vulcanchem.com.
The development and application of specific assays for these downstream signaling molecules are essential for a comprehensive understanding of this compound's cellular and molecular effects. While the specific assays used to measure these downstream targets in this compound's preclinical evaluation were not detailed in the provided search results, their identification and quantification are vital for validating the compound's mechanism of action and for discovering potential secondary biomarkers of therapeutic response.
Computational and Theoretical Studies of Irsenontrine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, like Irsenontrine, might bind to its target protein, in this case, phosphodiesterase 9 (PDE9). These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Prediction of this compound-PDE9 Binding Conformations and Interactions
Docking algorithms would be employed to predict the most likely binding pose of this compound within the catalytic site of PDE9. This involves generating a multitude of possible conformations of the this compound molecule and fitting them into the three-dimensional structure of the PDE9 binding pocket. The most favorable binding modes are then scored based on various factors, such as intermolecular forces and shape complementarity. The results of such a study would likely be presented in a table format, detailing the predicted binding energy and the key interacting residues.
Hypothetical Docking Simulation Results for this compound with PDE9
| Binding Mode | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -10.5 | Gln453, Phe456, Tyr395 |
| 2 | -9.8 | Gln453, Phe456, Val442 |
Note: This table is a hypothetical representation of what such data would look like and is not based on published experimental results for this compound.
Ligand-Protein Interaction Profiling
Following the prediction of the binding conformation, a detailed analysis of the interactions between this compound and PDE9 would be conducted. This profiling identifies the specific types of chemical interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. A comprehensive interaction profile is essential for understanding the molecular basis of this compound's affinity and selectivity for PDE9.
Hypothetical Ligand-Protein Interaction Profile for this compound
| This compound Moiety | PDE9 Residue | Interaction Type |
|---|---|---|
| Pyrazoloquinolinone core | Gln453 | Hydrogen Bond |
| Methoxy-dimethyl-pyridine | Phe456 | Pi-Pi Stacking |
Note: This table is a hypothetical representation of what such data would look like and is not based on published experimental results for this compound.
Quantum Chemistry Calculations
Quantum chemistry calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its chemical behavior and interactions.
Electronic Structure Analysis of this compound
Methods like Density Functional Theory (DFT) would be used to analyze the electronic structure of this compound. This includes calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generating an electrostatic potential map. These analyses help in understanding which parts of the molecule are electron-rich or electron-poor, providing insights into its reactivity and potential interaction sites.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the this compound-PDE9 complex over time, offering insights that are not available from static docking models. In an MD simulation, the movements of all atoms in the system are calculated over a period of time, typically nanoseconds to microseconds, allowing for the observation of the stability of the binding pose and the flexibility of the protein. These simulations can confirm the stability of the interactions predicted by docking studies and reveal the role of water molecules in the binding site.
Investigation of Conformational Dynamics of this compound and its Complexes
There is no publicly available research detailing molecular dynamics (MD) simulations or similar studies to investigate the conformational dynamics of this compound, either in its free state or when complexed with the PDE9 enzyme. Such studies would typically provide insight into the flexibility of the molecule and the dynamic nature of its interaction with the binding site, which is fundamental to its inhibitory function.
Characterization of Binding Energetics
Specific data on the binding energetics of this compound, such as calculated binding free energies (e.g., ΔG), are absent from the literature. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are commonly used to compute these values for other inhibitors, but no such analysis has been published for this compound. nih.govrsc.org These calculations are vital for quantifying the strength of the inhibitor-target interaction and understanding the contributions of different energy components.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Development of Predictive Models for PDE9 Inhibition Potency
No QSAR studies specifically involving this compound have been published. QSAR models are computational models that correlate the chemical structure of compounds with their biological activity. For a series of inhibitors, these models can predict the potency of new, unsynthesized molecules. The development of such a model for this compound and its analogues has not been reported.
Identification of Key Structural Features for Desired Activity
As a direct consequence of the lack of QSAR studies, there are no published reports identifying the key structural features of this compound responsible for its PDE9 inhibitory activity based on computational modeling. While its general activity is known, the specific molecular descriptors and structural motifs critical for this activity have not been elucidated through QSAR.
Virtual Screening and Computational Drug Discovery Applications
In Silico Identification of Novel PDE9 Inhibitors based on this compound Scaffold
The use of the this compound chemical structure, or "scaffold," as a basis for virtual screening campaigns to discover new PDE9 inhibitors is not documented in the scientific literature. Virtual screening is a powerful computational technique to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. While this is a common strategy in drug discovery, its application using the this compound scaffold has not been described in published research.
Computational Approaches for Multi-Target Ligand Design (e.g., PDE9 and Cholinesterase Inhibition)
The design of multi-target-directed ligands (MTDLs) is a sophisticated strategy in drug discovery aimed at developing a single chemical entity that can modulate multiple biological targets. This approach is particularly relevant for multifactorial diseases like Alzheimer's, where targeting a single pathway may not be sufficient. Computational methods are instrumental in the rational design of such ligands, offering tools to predict and analyze the interactions of a candidate molecule with multiple targets.
A key computational strategy in the design of dual inhibitors for PDE9 and acetylcholinesterase (AChE) involves a combination of ligand-based and structure-based approaches. These methods help in identifying the essential structural features required for potent inhibition of both enzymes.
Structure-Based Virtual Screening and Molecular Docking:
A fundamental step in the design of multi-target ligands is understanding the three-dimensional structures of the target proteins. Molecular docking simulations can be employed to predict the binding mode and affinity of a ligand to both PDE9 and cholinesterase. For instance, in a study focused on designing dual inhibitors of AChE and PDE9A, molecular docking was used to investigate the binding of designed compounds within the active sites of both enzymes. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
The process typically involves:
Preparation of the protein structures: Obtaining the crystal structures of PDE9 and cholinesterase from protein data banks.
Ligand preparation: Generating the 3D structure of the ligand of interest.
Docking simulation: Using software to predict the most likely binding pose of the ligand in the active site of each protein.
Scoring and analysis: Evaluating the predicted binding affinity and analyzing the interactions to guide further design modifications.
Pharmacophore Modeling:
Pharmacophore modeling is another powerful tool in multi-target ligand design. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific target. In the context of dual inhibitors, a pharmacophore model can be developed that incorporates the key features required for binding to both PDE9 and cholinesterase. This model can then be used to screen large databases of chemical compounds to identify potential multi-target ligands.
Molecular Dynamics Simulations:
To further refine the understanding of the ligand-protein interactions, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the binding process, allowing researchers to assess the stability of the ligand-protein complex over time. This can help to validate the binding poses predicted by molecular docking and provide insights into the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. In the design of dual inhibitors, QSAR models can be developed for both PDE9 and cholinesterase inhibition. These models can then be used to predict the inhibitory activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.
Application to the Design of Novel Dual Inhibitors:
Researchers have successfully applied these computational approaches to design and synthesize novel dual inhibitors of AChE and PDE9A. In one such study, a series of compounds were designed and evaluated for their inhibitory activity against both enzymes. The most promising compounds exhibited balanced, potent inhibition of both targets and demonstrated the potential to ameliorate cognitive deficits in preclinical models nih.gov. The table below summarizes the inhibitory activities of some of the designed dual-target inhibitors.
| Compound | AChE IC50 (µM) | PDE9A IC50 (µM) |
| 11a | 0.048 | 0.530 |
| 11b | 0.223 | 0.285 |
This table presents the half-maximal inhibitory concentrations (IC50) for two example compounds against acetylcholinesterase (AChE) and phosphodiesterase 9A (PDE9A), demonstrating their dual inhibitory potential. nih.gov
While this compound itself has been developed as a selective PDE9 inhibitor, the computational methodologies described above provide a clear framework for how a molecule with its core structure could be theoretically modified to also interact effectively with the active site of cholinesterase, thereby creating a multi-target therapeutic agent.
Q & A
Basic: What is the mechanistic basis of Irsenontrine’s selective PDE9 inhibition, and how is this validated in preclinical models?
This compound selectively inhibits PDE9, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a secondary messenger critical for neuronal function. To validate selectivity, researchers use competitive binding assays against other PDE isoforms (e.g., PDE1, PDE5) and measure IC50 values. For example, the R-isomer of this compound exhibits an IC50 of 0.041 µM for PDE9, with >100-fold selectivity over other PDEs . In vivo validation involves administering this compound in animal models (e.g., transgenic mice with Lewy body pathology) and quantifying cGMP levels via ELISA or mass spectrometry to confirm target engagement .
Basic: What experimental models are optimal for assessing this compound’s efficacy in neurodegenerative diseases?
- In vitro : Primary neuronal cultures treated with neurotoxic agents (e.g., α-synuclein oligomers) to simulate Lewy body pathology. Measure synaptic plasticity markers (e.g., PSD-95) via Western blot .
- In vivo : Transgenic rodent models (e.g., PDGF-β promoter-driven α-synuclein mice) evaluated for cognitive deficits using Morris Water Maze or Novel Object Recognition tests. Dose-response studies (e.g., 1–10 mg/kg oral administration) track behavioral improvements and correlate with cGMP elevation .
Advanced: How should researchers design a Phase 2/3 clinical trial for this compound in dementia with Lewy bodies (DLB) to address both cognitive and global endpoints?
- Population : DLB patients with confirmed α-synuclein pathology via CSF biomarkers or DaTscan .
- Intervention : Randomized, double-blind, placebo-controlled design with this compound (e.g., 15 mg/day) over 12 weeks.
- Endpoints :
- Primary : Montreal Cognitive Assessment (MoCA) for cognition.
- Secondary : Clinician’s Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) for global function.
- Statistical Power : Sample size calculation (e.g., n=163/group) to detect a 3-point MoCA improvement (α=0.05, power=80%) .
Advanced: How can contradictions between preclinical efficacy and clinical outcomes in this compound studies be methodologically resolved?
- Dose Optimization : Compare interspecies pharmacokinetics (e.g., rodent vs. human CYP450 metabolism) to adjust clinical dosing .
- Biomarker Discordance : Reconcile discrepancies by analyzing CSF cGMP levels (preclinical proxy) versus clinical endpoints (MoCA). Use mediation analysis to identify whether cGMP elevation directly correlates with cognitive improvement .
- Heterogeneity : Stratify DLB patients by baseline biomarker profiles (e.g., CSF α-synuclein) to isolate responders .
Advanced: What strategies ensure rigor in documenting this compound’s isomer-specific activity and reproducibility across labs?
- Stereochemical Purity : Validate enantiomeric purity of (R)-Irsenontrine via chiral HPLC (≥98% purity) and report retention times .
- Protocol Standardization : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, dosing intervals, and euthanasia methods .
- Data Transparency : Publish raw cGMP data, assay conditions (e.g., buffer pH, temperature), and negative controls in supplementary materials .
Basic: What are the ethical and methodological considerations for human trials involving this compound?
- Informed Consent : Use simplified neuropsychological assessments (e.g., MoCA) to ensure participant comprehension .
- Safety Monitoring : Track adverse events (e.g., hypotension from cGMP elevation) via weekly vital sign checks and ECG .
- Equipoise : Justify placebo use by citing prior negative trials with other PDE9 inhibitors .
Advanced: How can researchers optimize in vitro-in vivo translation of this compound’s neuroprotective effects?
- 3D Models : Use human iPSC-derived neurons with DLB mutations (e.g., GBA1 L444P) in microfluidic chambers to simulate synaptic connectivity .
- Pharmacodynamics : Conduct time-lapse imaging of cGMP fluorescence reporters in live neurons to quantify target engagement kinetics .
- Cross-Validation : Compare transcriptomic profiles (RNA-seq) of this compound-treated neurons and postmortem DLB brain tissue to identify conserved pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
